molecular formula C10H14N6O4 B1384216 Guanosine, 5'-amino-5'-deoxy- CAS No. 4099-84-7

Guanosine, 5'-amino-5'-deoxy-

Cat. No. B1384216
CAS RN: 4099-84-7
M. Wt: 282.26 g/mol
InChI Key: JUWYSPSHBRXOGR-UUOKFMHZSA-N
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Description

Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It is functionally related to guanine . When guanine is attached by its N9 nitrogen to the C1 carbon of a deoxyribose ring, it is known as deoxyguanosine .


Synthesis Analysis

The synthesis of the 5’-amino-2’,5’-dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction .


Molecular Structure Analysis

The molecular structure of Guanosine, 5’-amino-5’-deoxy- is described by the IUPAC name (2R,3R,4S,5R)-2-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol .


Chemical Reactions Analysis

Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons — that endows them with a considerable functional versatility .


Physical And Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform .

Scientific Research Applications

Nanotechnology

In nanotechnology, 5’-Amino-5’-deoxyguanosine can be used to create nano-bio hybrid materials . For instance, it can be involved in the light-triggered in situ fabrication of uniform silver nanoparticles within a hydrogel .

Hydrogel Formation

The self-assembly properties of guanosine derivatives, including 5’-Amino-5’-deoxyguanosine , allow for the formation of hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and mechanical properties .

Mechanism of Action

Target of Action

5’-Amino-5’-deoxy-guanosine (5’-NH2-Guo) is an analogue of guanosine . It interacts with the same targets as guanosine, which include various enzymes involved in signal transduction pathways . Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), which are key factors in these pathways .

Mode of Action

5’-NH2-Guo is used for receptor mapping studies or as a starting material for N-phosphorylation reactions or the chemical introduction of reporter groups in the 5’-position of the ribose . This suggests that it interacts with its targets by substituting for guanosine in biochemical reactions, potentially altering the outcomes of these reactions.

Biochemical Pathways

For instance, guanosine nucleotides play a crucial role in the biosynthesis of GDP-l-fucose , a substrate for the biosynthesis of fucosyloligosaccharide . Therefore, 5’-NH2-Guo might influence this and other related pathways.

Result of Action

For example, guanosine and its derivatives are involved in numerous cellular processes, including signal transduction, protein synthesis, and cell growth and differentiation . Therefore, 5’-NH2-Guo could potentially influence these processes.

Action Environment

The action, efficacy, and stability of 5’-NH2-Guo could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in certain solvents . For longer storage periods, it is recommended to be stored in the freezer, preferably in freeze-dried form .

Safety and Hazards

The safety data sheet for Guanosine, 5’-amino-5’-deoxy- advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Guanosine and its derivatives have been used for designing functional supramolecular assemblies. Many programs have been launched to fine-tune the chemical properties of guanine derivatives, to make them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYSPSHBRXOGR-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-5'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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